Cas no 14313-45-2 (1H-Benzimidazole,5,6-dimethyl-2-phenyl-)

1H-Benzimidazole,5,6-dimethyl-2-phenyl- structure
14313-45-2 structure
Product Name:1H-Benzimidazole,5,6-dimethyl-2-phenyl-
CAS No:14313-45-2
MF:C15H14N2
MW:222.285063266754
CID:192669
PubChem ID:278815
Update Time:2025-04-19

1H-Benzimidazole,5,6-dimethyl-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,5,6-dimethyl-2-phenyl-
    • 5,6-dimethyl-2-phenyl-1H-benzimidazole
    • 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole
    • 5,6-Dimethyl-2-phenyl-1H-benzimidazol
    • 5,6-dimethyl-2-phenyl-1H-benzoimidazole
    • 5,6-Dimethyl-2-phenyl-benzimidazol
    • 5,6-dimethyl-2-phenylbenzimidazole
    • AC1L5OVM
    • AC1Q4Y6N
    • AG-J-61570
    • AR-1G6238
    • CTK4C3494
    • NSC128745
    • SureCN3337332
    • SCHEMBL3337332
    • MFCD03783532
    • NSC-128745
    • 5,6-dimethyl-2-phenyl-1H-1,3-benzimidazole
    • 14313-45-2
    • AKOS010206343
    • F15168
    • DTXSID10299201
    • FT-0730186
    • Inchi: 1S/C15H14N2/c1-10-8-13-14(9-11(10)2)17-15(16-13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17)
    • InChI Key: NLWYQTFKTGCQNJ-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC=CC=2)=NC2C=C(C)C(C)=CC1=2

Computed Properties

  • Exact Mass: 222.11582
  • Monoisotopic Mass: 222.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.152
  • Boiling Point: 426.4°Cat760mmHg
  • Flash Point: 224.6°C
  • Refractive Index: 1.655
  • PSA: 28.68
  • LogP: 3.84670

1H-Benzimidazole,5,6-dimethyl-2-phenyl- Pricemore >>

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